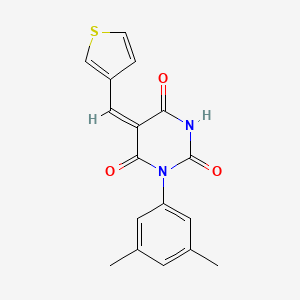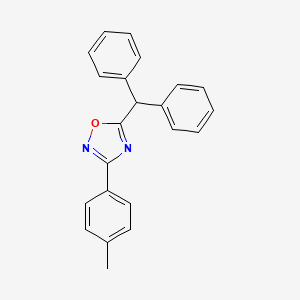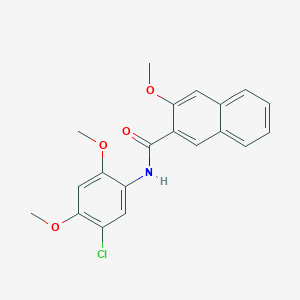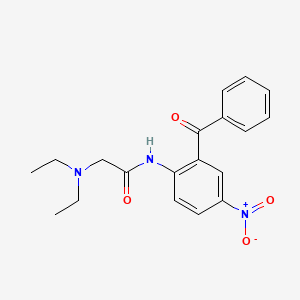
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thieno[2,3-d]pyrimidine-6,7-dione, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it an attractive target for drug discovery and development. In
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are implicated in cancer invasion and metastasis. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cancer cell death. In addition, this compound has been shown to inhibit cancer cell migration and invasion, which are processes involved in cancer metastasis. In inflammation, this compound has been reported to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to have antioxidant and neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound for further research. Another advantage is that it has been reported to exhibit potent activity against cancer cells, inflammation, and neurodegeneration, which suggests its potential use in the treatment of these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Another limitation is that the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for further research.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further elucidate the mechanism of action of this compound, which may lead to the identification of new targets for drug discovery. Another direction is to optimize the synthesis of this compound to improve yield and purity, which may increase its availability for further research. Furthermore, future research could focus on the development of new derivatives of this compound with improved activity and selectivity against specific targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a multi-step process that involves the condensation of 3-thiophenecarboxaldehyde with 3,5-dimethylbarbituric acid in the presence of an acid catalyst. The resulting product is then subjected to cyclization under basic conditions to yield the final compound. The synthesis of this compound has been optimized to improve yield and purity, and it has been reported in several scientific publications.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-11(2)7-13(6-10)19-16(21)14(15(20)18-17(19)22)8-12-3-4-23-9-12/h3-9H,1-2H3,(H,18,20,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVRTVUFILJHE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)


![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)